Cas no 81720-18-5 (Methyl 2-(4-Iodophenoxy)acetate)

Methyl 2-(4-Iodophenoxy)acetate is a synthetic organic compound primarily used as an intermediate in pharmaceutical and agrochemical research. Its key structural features include an iodophenoxy moiety and an ester functional group, making it valuable for further derivatization in cross-coupling reactions and nucleophilic substitutions. The iodine substituent enhances reactivity in palladium-catalyzed transformations, such as Suzuki or Heck couplings, facilitating the synthesis of complex molecules. The methyl ester group offers stability while allowing hydrolysis for subsequent modifications. This compound is characterized by high purity and consistent performance, ensuring reliability in synthetic applications. Its versatility makes it a useful building block in medicinal chemistry and material science.
Methyl 2-(4-Iodophenoxy)acetate structure
81720-18-5 structure
Product Name:Methyl 2-(4-Iodophenoxy)acetate
CAS No:81720-18-5
MF:C9H9IO3
MW:292.070435285568
CID:703298
PubChem ID:6457537
Update Time:2025-06-14

Methyl 2-(4-Iodophenoxy)acetate Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, (4-iodophenoxy)-, methyl ester
    • METHYL 2-(4-IODOPHENOXY)ACETATE
    • DTXSID70424198
    • AKOS003376852
    • methyl2-(4-iodophenoxy)acetate
    • PPKVJSVJTVHTOY-UHFFFAOYSA-N
    • (4-Iodo-phenoxy)-acetic acid methyl ester
    • SCHEMBL2131505
    • methyl (4-iodophenoxy)acetate
    • MFCD07113288
    • 4-iodophenoxyacetic acid methyl ester
    • AS-2768
    • CS-0315578
    • 81720-18-5
    • FT-0737517
    • Methyl 2-(4-Iodophenoxy)acetate
    • MDL: MFCD07113288
    • Inchi: 1S/C9H9IO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3
    • InChI Key: PPKVJSVJTVHTOY-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1)OCC(=O)OC

Computed Properties

  • Exact Mass: 291.95964g/mol
  • Monoisotopic Mass: 291.95964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 35.5Ų

Methyl 2-(4-Iodophenoxy)acetate Pricemore >>

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Additional information on Methyl 2-(4-Iodophenoxy)acetate

Comprehensive Overview of Methyl 2-(4-Iodophenoxy)acetate (CAS No. 81720-18-5): Properties, Applications, and Industry Insights

Methyl 2-(4-Iodophenoxy)acetate (CAS No. 81720-18-5) is a specialized organic compound widely recognized for its versatile applications in pharmaceutical intermediates, agrochemical synthesis, and material science. This ester derivative, featuring a 4-iodophenoxy moiety, has garnered significant attention due to its unique reactivity and role in cross-coupling reactions, particularly in palladium-catalyzed processes. As the demand for high-purity intermediates grows in research and industrial settings, understanding the properties and potential of this compound becomes increasingly critical.

The molecular structure of Methyl 2-(4-Iodophenoxy)acetate combines an aromatic iodine group with an ester functionality, making it a valuable building block for heterocyclic compounds. Recent studies highlight its utility in synthesizing biologically active molecules, aligning with trends in green chemistry and sustainable synthesis. Researchers frequently search for "iodophenoxy derivatives uses" or "CAS 81720-18-5 solubility," reflecting interest in its physicochemical behavior and compatibility with various solvents.

In pharmaceutical applications, Methyl 2-(4-Iodophenoxy)acetate serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Its iodoarene group enables efficient Suzuki-Miyaura couplings, a topic trending in organic chemistry forums. Analytical techniques like HPLC and NMR are commonly employed to verify its purity, addressing frequent queries such as "how to characterize Methyl 2-(4-Iodophenoxy)acetate."

The agrochemical industry leverages this compound for developing herbicides and plant growth regulators. With rising global focus on crop protection, searches for "phenoxyacetic acid derivatives in agriculture" have surged. Notably, its low mammalian toxicity profile makes it preferable for environmentally friendly formulations, a key concern in modern precision farming practices.

From a synthetic perspective, Methyl 2-(4-Iodophenoxy)acetate exhibits excellent stability under ambient conditions, though storage recommendations often include protection from light due to its iodine content. Laboratories frequently inquire about "scaling up Methyl 2-(4-Iodophenoxy)acetate synthesis," emphasizing the need for optimized reaction yields and cost-effective protocols.

Emerging applications in material science include its use as a monomer for functional polymers with photoactive properties. This aligns with searches for "iodoaromatic compounds in OLEDs" and "conductive polymer precursors." The compound’s electron-withdrawing characteristics contribute to tunable electronic materials, a hotspot in nanotechnology research.

Regulatory compliance for Methyl 2-(4-Iodophenoxy)acetate varies by region, but it generally falls under standard laboratory chemical regulations. Safety data sheets (SDS) emphasize proper ventilation and PPE during handling, addressing common concerns like "CAS 81720-18-5 safety precautions." Its biodegradability profile is frequently compared to similar halogenated compounds in environmental impact assessments.

Market analyses indicate growing demand for Methyl 2-(4-Iodophenoxy)acetate in Asia-Pacific pharmaceutical hubs, driven by generic drug production. Patent landscapes reveal innovative uses in cancer research, particularly as a scaffold for tyrosine kinase inhibitors—a trending topic in medicinal chemistry publications.

In conclusion, Methyl 2-(4-Iodophenoxy)acetate (CAS No. 81720-18-5) represents a multifaceted compound bridging academic research and industrial applications. Its relevance in drug discovery, sustainable agriculture, and advanced materials ensures continued interest, as reflected in evolving search trends and scientific literature.

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